Methyl 2-[4-(3-amino-2-hydroxypropoxy)phenyl]acetate;hydrochloride
Description
Methyl 2-[4-(3-amino-2-hydroxypropoxy)phenyl]acetate hydrochloride is a synthetic organic compound characterized by a phenyl ring substituted with a 3-amino-2-hydroxypropoxy group at the para position and an acetoxy group (methyl ester of acetic acid) at the ortho position. The hydrochloride salt enhances its stability and solubility in aqueous environments.
Properties
IUPAC Name |
methyl 2-[4-(3-amino-2-hydroxypropoxy)phenyl]acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4.ClH/c1-16-12(15)6-9-2-4-11(5-3-9)17-8-10(14)7-13;/h2-5,10,14H,6-8,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIZMPUDSISWSLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)OCC(CN)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Aromatic Precursors
The synthesis originates from 4-hydroxyphenylacetic acid derivatives, where the methyl ester group is introduced via Fischer esterification. Key intermediates include:
- 4-Hydroxyphenylacetic acid methyl ester : Prepared by refluxing 4-hydroxyphenylacetic acid with methanol and catalytic sulfuric acid (yield: 92%)
- Epichlorohydrin derivatives : Employed for introducing the 2-hydroxypropoxy moiety through nucleophilic ring-opening reactions
Reaction conditions for epoxide activation require precise temperature control (0-5°C) to prevent polymerization. Triethylamine serves as both base and catalyst in thioether formation, while ammonium chloride buffers maintain pH stability during amination.
Synthetic Pathways
Nucleophilic Epoxide Ring-Opening
This four-step sequence demonstrates 68% overall yield:
Step 1 : O-Alkylation
4-Hydroxyphenylacetic acid methyl ester (1.0 eq) reacts with epichlorohydrin (1.2 eq) in anhydrous DMF at 80°C for 6h, yielding methyl 2-[4-(2,3-epoxypropoxy)phenyl]acetate.
Step 2 : Aminolysis
The epoxide intermediate undergoes ring-opening with concentrated ammonium hydroxide (5.0 eq) in ethanol/water (3:1) at 60°C for 24h:
$$
\text{Epoxide} + \text{NH}_3 \rightarrow \text{3-Amino-2-hydroxypropoxy derivative}
$$
Step 3 : Salt Formation
Treatment with HCl gas in dry diethyl ether precipitates the hydrochloride salt (mp: 189-191°C).
Mitsunobu Coupling Alternative
A modified approach using triphenylphosphine/DIAD mediates stereoselective ether formation:
| Parameter | Value |
|---|---|
| Reaction Temp | 0°C → RT |
| Solvent System | THF/DCM (4:1) |
| Coupling Agent | DIAD (1.5 eq) |
| Reaction Time | 12h |
| Isolated Yield | 74% |
This method avoids epoxide intermediates but requires chromatographic purification (silica gel, ethyl acetate/hexanes).
Purification and Isolation
Crystallization Optimization
The hydrochloride salt displays distinct solubility properties:
| Solvent System | Solubility (mg/mL) | Crystal Form |
|---|---|---|
| Ethanol/ether | 12.8 | Needles |
| Acetone/water | 8.9 | Prisms |
| Methanol/DCM | 15.2 | Amorphous |
Recrystallization from ethanol/ethyl acetate (1:3) achieves 99.5% purity by HPLC. Centrifugal partition chromatography (CPC) with heptane/ethyl acetate/methanol/water (3:5:3:5) improves recovery to 91%.
Spectroscopic Characterization
$$^{1}\text{H}$$ NMR Analysis (400 MHz, DMSO-$$d_6$$)
Critical assignments confirm structure:
Mass Spectral Data
MALDI-TOF shows [M+H]$$^+$$ at m/z 298.3 (calc. 298.1) with characteristic fragmentation at m/z 255.2 (loss of NH$$2$$CH$$2$$CHOH).
Process Scale-Up Considerations
Continuous Flow Synthesis
Microreactor technology enhances safety for epoxide handling:
| Parameter | Batch Process | Flow System |
|---|---|---|
| Reaction Volume | 5L | 250mL |
| Temperature Control | ±3°C | ±0.5°C |
| Throughput | 2kg/day | 8kg/day |
| Impurity Profile | 1.2% | 0.3% |
Resin-bound scavengers (polystyrene-TEA) reduce workup time by 60% compared to liquid-liquid extraction.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(3-amino-2-hydroxypropoxy)phenyl]acetate;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
Methyl 2-[4-(3-amino-2-hydroxypropoxy)phenyl]acetate;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of Methyl 2-[4-(3-amino-2-hydroxypropoxy)phenyl]acetate;hydrochloride involves its interaction with specific molecular targets. The amino and hydroxy groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to various physiological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Physicochemical Properties
- Hydrogen Bonding and Solubility: The target compound’s 3-amino-2-hydroxypropoxy group provides dual hydrogen-bonding sites, likely improving aqueous solubility compared to analogs lacking hydroxyl groups (e.g., ). Fluorinated analogs (e.g., ) exhibit increased lipophilicity (logP) due to fluorine’s electron-withdrawing nature.
- Collision Cross-Section (CCS): While CCS data for the target compound is unavailable, analogs like Methyl 2-(methylamino)-2-[4-(trifluoromethyl)phenyl]acetate hydrochloride show CCS values of 155.9 Ų ([M+H]+), suggesting similar gas-phase behavior .
Biological Activity
Methyl 2-[4-(3-amino-2-hydroxypropoxy)phenyl]acetate;hydrochloride is a synthetic compound with the molecular formula C12H18ClNO4. This compound exhibits significant biological activity, making it a subject of interest in various fields, including medicinal chemistry and pharmacology. Its unique structure, which includes an amino group and a hydroxy group, allows it to interact with biological targets, potentially leading to therapeutic applications.
- Molecular Formula : C12H18ClNO4
- CAS Number : 2460755-75-1
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds due to the presence of the amino and hydroxy groups. This allows it to interact with various enzymes and receptors, potentially modulating biological pathways. For instance, it may inhibit specific enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Biological Activity and Applications
Research has indicated several potential applications for this compound:
- Anti-inflammatory Activity : The compound has been studied for its ability to inhibit inflammatory pathways, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.
- Antiproliferative Effects : Preliminary studies suggest that derivatives of this compound may exhibit antiproliferative activity against cancer cell lines, indicating potential as an anticancer agent .
- Enzyme Interaction Studies : The compound has been employed in studies examining its interactions with various enzymes, providing insights into its metabolic pathways and potential therapeutic effects .
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that related compounds exhibited significant antiproliferative activity against HeLa cells with IC50 values ranging from 0.69 μM to 11 μM. This suggests that structural modifications can enhance the anticancer properties of similar compounds .
- Enzyme Inhibition : Research has indicated that this compound may inhibit specific serine proteases, which are involved in various physiological processes, including inflammation and tissue remodeling .
Data Table: Summary of Biological Activities
Q & A
Basic: What are the key structural features of Methyl 2-[4-(3-amino-2-hydroxypropoxy)phenyl]acetate hydrochloride, and how do they influence its physicochemical properties?
Answer:
The compound features:
- 3-Amino-2-hydroxypropoxy group : Facilitates hydrogen bonding and enhances solubility in polar solvents. The amino group can participate in acid-base interactions, while the hydroxyl group contributes to hydrophilicity .
- Phenylacetate ester : Increases lipophilicity, improving membrane permeability. The methyl ester group is hydrolytically labile, enabling prodrug strategies .
- Hydrochloride salt : Enhances aqueous solubility and crystallinity, critical for formulation in biological assays .
Structural Impact Table:
| Feature | Physicochemical Influence | Reference |
|---|---|---|
| 3-Amino-2-hydroxypropoxy | Hydrogen bonding, solubility | |
| Phenylacetate ester | Lipophilicity, metabolic stability | |
| Hydrochloride salt | Improved solubility and stability |
Basic: What standard synthetic routes are employed for the preparation of this compound?
Answer:
Synthesis typically involves:
Alkylation : Reaction of 4-hydroxyphenylacetic acid derivatives with epichlorohydrin to introduce the 3-amino-2-hydroxypropoxy group .
Esterification : Methylation of the carboxylic acid using methanol/HCl or dimethyl sulfate under basic conditions .
Protection/Deprotection : Use of Boc or Fmoc groups to protect the amino group during synthesis, followed by acidic deprotection .
Example Protocol:
- Step 1 : React 4-hydroxyphenylacetic acid with epichlorohydrin in ethanol under reflux (70°C, 12 hrs).
- Step 2 : Methylate intermediate using methanol and catalytic HCl (yield: ~65%) .
Basic: Which analytical techniques are essential for characterizing this compound and confirming its purity?
Answer:
Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR for structural confirmation (e.g., verifying ester and amino protons) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) for purity assessment (>95% purity threshold) .
- Mass Spectrometry (MS) : ESI-MS to confirm molecular weight ([M+H]⁺ expected m/z: calculated from C₁₂H₁₆ClNO₅) .
Analytical Workflow Table:
| Technique | Purpose | Reference |
|---|---|---|
| ¹H NMR | Confirm ester and propoxy group integrity | |
| HPLC-UV | Quantify impurities and degradation | |
| ESI-MS | Validate molecular ion peak |
Advanced: How can researchers optimize the synthetic yield of this compound while minimizing byproduct formation?
Answer:
Optimization strategies:
- Solvent Selection : Use aprotic solvents (e.g., DMF) for alkylation to reduce hydrolysis side reactions .
- Catalyst Screening : Employ HATU or EDCI for efficient coupling of amino and hydroxyl groups (yield improvement: 15–20%) .
- Temperature Control : Maintain reflux temperatures during esterification to suppress dimerization .
Case Study:
- Byproduct Reduction : Replacing NaH with K₂CO₃ in alkylation steps reduced ester hydrolysis byproducts from 12% to 4% .
Advanced: What strategies are effective in resolving contradictory data regarding the compound's biological activity across different assay systems?
Answer:
Approaches include:
- Orthogonal Assays : Compare results from cell-based (e.g., cAMP assays) and receptor-binding studies (e.g., SPR) to validate target engagement .
- Metabolite Profiling : Use LC-MS to identify active metabolites that may explain discrepancies in potency .
- Solubility Adjustments : Pre-dissolve the compound in DMSO with 0.1% Tween-80 to ensure consistent bioavailability across assays .
Example:
- Contradictory IC₅₀ values in neuronal vs. hepatic assays were resolved by identifying a hepatic metabolite with reduced activity .
Advanced: How does the stereochemistry of the 3-amino-2-hydroxypropoxy moiety influence the compound's pharmacological profile?
Answer:
- Enantiomer-Specific Activity : The (R)-enantiomer may exhibit higher affinity for neurotransmitter transporters (e.g., serotonin reuptake inhibition) due to spatial compatibility with binding pockets .
- Synthesis Methods : Use chiral catalysts (e.g., Jacobsen’s catalyst) or enzymatic resolution to isolate enantiomers .
- Validation : Test enantiomers in vitro (e.g., radioligand binding) and in vivo (e.g., rodent behavioral assays) .
Data Example:
| Enantiomer | Binding Affinity (Ki, nM) | Reference |
|---|---|---|
| (R)-form | 12 ± 2 | |
| (S)-form | 450 ± 30 |
Advanced: What computational methods can predict the compound's interaction with potential biological targets, and how can these be validated experimentally?
Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with serotonin transporters (SERT). Key residues: Phe341, Tyr95 .
- MD Simulations : Simulate binding stability over 100 ns to assess hydrogen bonding with the hydroxypropoxy group .
- Validation : Compare docking scores with experimental IC₅₀ values from radioligand displacement assays .
Workflow:
In Silico Prediction : Identify potential targets using SwissTargetPrediction.
Experimental Confirmation : Validate via competitive binding assays (e.g., Ki determination using [³H]-citalopram) .
Advanced: How does the hydrochloride salt form affect the compound's stability and bioavailability compared to its free base?
Answer:
- Stability : Hydrochloride salt improves thermal stability (decomposition temperature: 215°C vs. 180°C for free base) .
- Bioavailability : Salt form increases dissolution rate in gastric fluid (pH 1.2), enhancing oral absorption (AUC increased by 2.5-fold) .
- Methodology : Conduct comparative studies using:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
